Cas no 166371-89-7 ((1R)-1-(4-fluorophenyl)propan-1-ol)
(1R)-1-(4-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-ethyl-4-fluoro-, (aR)-
- (1R)-1-(4-fluorophenyl)propan-1-ol
- (R)-1-(4-Fluorophenyl)propanol
- (R)-1-(4-Fluorophenyl)-1-propanol
- Benzenemethanol, alpha-ethyl-4-fluoro-, (alphaR)- (9CI)
- 166371-89-7
- SCHEMBL14569262
- DTXSID40436142
- MFCD01318539
- CS-0232691
- (R)-1-(4-Fluorophenyl)-1-propanol, ee 97%
- AKOS012670085
- EN300-128153
- DB-290141
- G59695
-
- MDL: MFCD01318539
- Inchi: 1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1
- InChI Key: CBNKDCZWGZSHNR-SECBINFHSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H](CC)O
Computed Properties
- Exact Mass: 154.07943
- Monoisotopic Mass: 154.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(1R)-1-(4-fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R990203-10mg |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R990203-50mg |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | R990203-100mg |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 100mg |
$ 250.00 | 2022-06-03 | ||
| abcr | AB425849-1 g |
(R)-1-(4-Fluorophenyl)-1-propanol, ee 97%; . |
166371-89-7 | 1g |
€203.50 | 2023-05-18 | ||
| Enamine | EN300-128153-0.05g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 0.05g |
$153.0 | 2023-06-08 | |
| Enamine | EN300-128153-0.1g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 0.1g |
$228.0 | 2023-06-08 | |
| Enamine | EN300-128153-0.25g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 0.25g |
$325.0 | 2023-06-08 | |
| Enamine | EN300-128153-0.5g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 0.5g |
$512.0 | 2023-06-08 | |
| Enamine | EN300-128153-1.0g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 1g |
$656.0 | 2023-06-08 | |
| Enamine | EN300-128153-2.5g |
(1R)-1-(4-fluorophenyl)propan-1-ol |
166371-89-7 | 95% | 2.5g |
$1287.0 | 2023-06-08 |
(1R)-1-(4-fluorophenyl)propan-1-ol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on (1R)-1-(4-fluorophenyl)propan-1-ol
Recent Advances in the Application of (1R)-1-(4-fluorophenyl)propan-1-ol (CAS: 166371-89-7) in Chemical Biology and Pharmaceutical Research
The compound (1R)-1-(4-fluorophenyl)propan-1-ol (CAS: 166371-89-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral alcohol serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Recent studies have focused on its role in asymmetric synthesis, drug discovery, and as a building block for more complex molecular architectures.
One of the most notable advancements involves the use of (1R)-1-(4-fluorophenyl)propan-1-ol in the development of novel enzyme inhibitors. Researchers have demonstrated its efficacy in the synthesis of selective inhibitors for kinases and other enzymes implicated in cancer and inflammatory diseases. The compound's chiral center and fluorophenyl moiety contribute to its high binding affinity and specificity, making it a valuable scaffold for drug design.
In addition to its pharmaceutical applications, (1R)-1-(4-fluorophenyl)propan-1-ol has been employed in the study of metabolic pathways. Recent work has explored its metabolism in human liver microsomes, revealing insights into its pharmacokinetic properties and potential drug-drug interactions. These findings are critical for the development of safer and more effective therapeutics.
Another area of interest is the compound's role in green chemistry. Researchers have developed efficient catalytic systems for the enantioselective reduction of 4-fluoropropiophenone to (1R)-1-(4-fluorophenyl)propan-1-ol, minimizing waste and improving yield. These methods align with the growing demand for sustainable synthetic processes in the pharmaceutical industry.
Looking ahead, the versatility of (1R)-1-(4-fluorophenyl)propan-1-ol suggests its continued importance in chemical biology and drug discovery. Ongoing research aims to expand its applications, particularly in the development of next-generation therapeutics and biocatalysts. The compound's unique structural features and proven utility make it a focal point for innovation in the field.
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